molecular formula C12H15NO2 B1353145 Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 24562-76-3

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No. B1353145
CAS RN: 24562-76-3
M. Wt: 205.25 g/mol
InChI Key: KAPGAOSLPHJFCS-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the CAS Number: 24562-76-3 . It has a molecular weight of 205.26 . The IUPAC name for this compound is ethyl 1,2,3,4-tetrahydro-4-quinolinecarboxylate .


Synthesis Analysis

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The InChI code for Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is 1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate involves a cascade reaction that includes a Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines .


Physical And Chemical Properties Analysis

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a liquid at room temperature .

Scientific Research Applications

Antibiotic Properties

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives have shown significant biological activity. A derivative, helquinoline, extracted from Janibacter limosus, demonstrated high activity against bacteria and fungi (Asolkar et al., 2004).

Synthesis and Reactivity

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate plays a critical role in the synthesis of various quinolones and tetrahydro-4-oxoquinoline derivatives. Its reactivity has been explored in numerous chemical reactions, leading to the creation of new compounds with potential applications in medicinal chemistry (Guillou et al., 1998).

Crystal Structure Analysis

The compound's crystal structure and molecular interactions have been studied, providing insights into its chemical properties and potential applications. This research contributes to understanding the compound's behavior in various chemical environments (Baba et al., 2019).

Enantioselective Synthesis

Enantioselective synthesis using ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives has been explored, highlighting the compound's utility in producing specific enantiomers for pharmaceutical applications (Paál et al., 2007).

Chemical Reactions and Derivatives

Studies have explored the reactivity of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate in various chemical reactions, leading to the synthesis of novel compounds with potential industrial and medicinal applications (Lu & Shi, 2007).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPGAOSLPHJFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497242
Record name Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

CAS RN

24562-76-3
Record name Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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